3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one
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Overview
Description
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a butenoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone ketones, while reduction can produce oxazolidinone alcohols or amines.
Scientific Research Applications
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the growth and proliferation of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved efficacy and safety profile.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but with a different mechanism of action.
Uniqueness
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3/b5-4+ |
InChI Key |
YZRHIMNEVFYTAJ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C(COC1=O)C(C)C |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
Origin of Product |
United States |
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